molecular formula C8H8N2S B2524877 {[3-(methylsulfanyl)phenyl]amino}carbonitrile CAS No. 458567-42-5

{[3-(methylsulfanyl)phenyl]amino}carbonitrile

Cat. No. B2524877
Key on ui cas rn: 458567-42-5
M. Wt: 164.23
InChI Key: UKQSFPATKCKZDC-UHFFFAOYSA-N
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Patent
US08058311B2

Procedure details

To a cooled solution (0° C.) of 3-Methylthio-aniline (1.850 g, 13.30 mmol) in anhydrous diethylether (10 ml) was added a diethylether solution (10 ml) of cyanogen bromide (0.704 g, 6.65 mmol). CAUTION: Cyanogen bromide is highly toxic. The resulting solution was allowed to stir at room temperature over night. The resulting mixture was filtered to remove the precipitate and the diethylether filtrate was washed with 1M HCl (20 ml) and brine (20 ml) before the solvent was removed under vacuum to yield an oily yellow residue. Purification of the crude product by column chromatography on silica gel using 95:5 dichloromethane/ethyl acetate afforded (3-methylthio-phenyl)-cyanamide as a near colourless oil which crystallised on standing (0.570 g, 52%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[N:10]#[C:11]Br>C(OCC)C>[CH3:1][S:2][C:3]1[CH:4]=[C:5]([NH:6][C:11]#[N:10])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
CSC=1C=C(N)C=CC1
Name
Quantity
0.704 g
Type
reactant
Smiles
N#CBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
WASH
Type
WASH
Details
the diethylether filtrate was washed with 1M HCl (20 ml) and brine (20 ml) before the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an oily yellow residue
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel using 95:5 dichloromethane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=CC1)NC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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